![molecular formula C19H12ClN3O2S B2391776 N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 865288-17-1](/img/structure/B2391776.png)

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

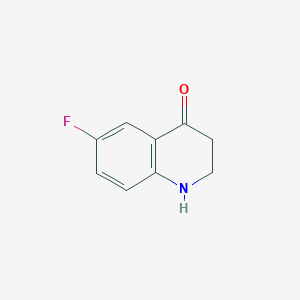

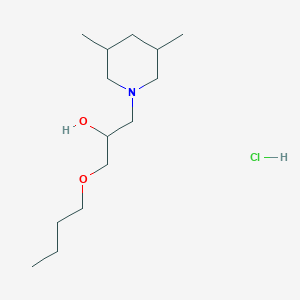

“N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide” is a complex organic compound. It contains several functional groups and structural motifs, including a chlorothiophene, an oxadiazole, and a biphenyl group. These groups are common in many pharmaceuticals and materials due to their unique chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups. These groups would likely contribute to a variety of potential intermolecular interactions, such as hydrogen bonding and pi-stacking .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The chlorothiophene moiety could potentially undergo further substitution reactions, while the carboxamide could be involved in condensation or hydrolysis reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chlorothiophene and oxadiazole rings could potentially increase its lipophilicity, which could affect its solubility and permeability .Aplicaciones Científicas De Investigación

Anticancer Applications

The discovery and structural-activity relationship (SAR) of 3-aryl-5-aryl-1,2,4-oxadiazoles, including compounds structurally related to N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide, have been studied for their potential as apoptosis inducers and anticancer agents. These compounds, including a specific derivative identified as a novel apoptosis inducer, have shown activity against various cancer cell lines, particularly breast and colorectal cancers. The SAR studies highlighted the importance of substituted five-member rings for activity, and the molecular target was identified as TIP47, an IGF II receptor binding protein, suggesting a mechanism of action for these compounds in cancer treatment (Zhang et al., 2005).

Synthesis and Characterization

The synthesis and characterization of derivatives related to this compound have been extensively researched, focusing on creating novel molecules with improved pharmacological profiles. For instance, the synthesis of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole demonstrated the versatility of oxadiazole derivatives in obtaining compounds with potential anticancer evaluation (Salahuddin et al., 2014).

Antimicrobial Activity

Some derivatives have also been explored for their antimicrobial properties. The synthesis and evaluation of new 5-(3-Chloro-1-Benzothiophen-2-YL)-1,3,4-Oxadiazole-2-Thiol derivatives have shown promising antibacterial activity, demonstrating the compound's potential beyond anticancer applications (Naganagowda & Petsom, 2011).

Diuretic Activity

In a distinct approach, biphenyl benzothiazole-2-carboxamide derivatives, closely related to the core structure of interest, were synthesized and evaluated for their diuretic activity. Among these derivatives, specific compounds showed promising results, indicating potential applications in treating conditions requiring diuretic interventions (Yar & Ansari, 2009).

Safety and Hazards

Mecanismo De Acción

Mode of Action

Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Without knowledge of the specific targets of this compound, it’s challenging to summarize the affected biochemical pathways. Once the targets are identified, it will be possible to map the compound’s effects onto specific biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Its physicochemical properties such as molecular weight, logp, and polar surface area can provide some insights into its potential pharmacokinetic behavior .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would be determined by the compound’s specific targets and the biochemical pathways it affects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific information about its targets and mode of action, it’s difficult to predict how these factors would affect this compound .

Propiedades

IUPAC Name |

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClN3O2S/c20-16-11-10-15(26-16)18-22-23-19(25-18)21-17(24)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H,21,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKLBUUAKEULVAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[7-(3-Fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2391701.png)

![ethyl 5-benzyl-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carboxylate](/img/structure/B2391704.png)

![2-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide](/img/structure/B2391706.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide](/img/structure/B2391709.png)

![1-methyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2391710.png)

![8-((2-Fluorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2391713.png)

![3-[2-(1H-pyrrol-1-yl)phenoxy]-2-butanone](/img/structure/B2391715.png)

![N-[5-(2,6-Difluorophenyl)-2-methyl-1,2,4-triazol-3-yl]prop-2-enamide](/img/structure/B2391716.png)